molecular formula C12H15NO4S B2707643 3-(Cyclopentylsulfamoyl)benzoic acid CAS No. 893761-09-6

3-(Cyclopentylsulfamoyl)benzoic acid

Cat. No.: B2707643
CAS No.: 893761-09-6
M. Wt: 269.32
InChI Key: ZUBQTNFHDPACBZ-UHFFFAOYSA-N
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Description

3-(Cyclopentylsulfamoyl)benzoic acid is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a cyclopentylsulfamoyl group. The molecular formula of this compound is C12H15NO4S, and it has a molecular weight of 269.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopentylamine and sulfonyl chloride. The general synthetic route can be summarized as follows:

    Starting Material: Benzoic acid derivative.

    Reagents: Cyclopentylamine, sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

3-(Cyclopentylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylsulfamoyl)benzoic acid
  • 3-(Cyclopropylsulfamoyl)benzoic acid
  • 3-(Cyclobutylsulfamoyl)benzoic acid

Uniqueness

3-(Cyclopentylsulfamoyl)benzoic acid is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(cyclopentylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)9-4-3-7-11(8-9)18(16,17)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBQTNFHDPACBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893761-09-6
Record name 3-(cyclopentylsulfamoyl)benzoic acid
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